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Compound of Interest

Compound Name: DB-766

Cat. No.: B1669854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings for DB-766, also

known as ARV-766 or Luxdegalutamide, a potent, orally bioavailable PROTAC (PROteolysis

TArgeting Chimera) androgen receptor (AR) degrader. The data presented herein is compiled

from publicly available preclinical and clinical studies to aid in the objective evaluation of its

performance against other therapeutic alternatives for metastatic castration-resistant prostate

cancer (mCRPC).

Executive Summary
ARV-766 is a next-generation AR degrader designed to overcome resistance to current AR-

targeted therapies. It functions by inducing the degradation of the androgen receptor through

the ubiquitin-proteasome system. Preclinical and clinical data suggest that ARV-766 has a

promising efficacy and safety profile, particularly in patients with AR ligand-binding domain

(LBD) mutations that confer resistance to existing treatments. This guide will delve into the

quantitative data from these studies, outline the experimental methodologies, and visualize the

key mechanisms of action.

Data Presentation
Preclinical Efficacy
ARV-766 has demonstrated potent and robust degradation of both wild-type and mutant

androgen receptors in preclinical models of prostate cancer.
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Cell Line
ARV-766 DC50
(nM)

ARV-766 Dmax
(%)

Comparator Finding

LNCaP (Wild-

Type AR)
<1.3 >91% -

Potent

degradation of

wild-type AR.

VCaP (Wild-Type

AR)
<1 >94% Enzalutamide

In an

enzalutamide-

insensitive non-

castrated VCaP

xenograft model,

ARV-766 showed

significant and

dose-dependent

tumor growth

inhibition, while

enzalutamide

had limited

efficacy[1]. At 3

and 10 mg/kg,

ARV-766 also led

to a more robust

reduction in PSA

levels compared

to 20 mg/kg

enzalutamide[1].

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Clinical Efficacy (NCT05067140)
The Phase 1/2 clinical trial of ARV-766 has shown promising anti-tumor activity in heavily

pretreated mCRPC patients.
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Patient Subgroup PSA50 Response Rate (%) Additional Efficacy Data

Patients with AR LBD

mutations
43% - 50%

In 47 evaluable patients with

AR LBD mutations, 43%

achieved a PSA decline of at

least 50%[2]. Another report on

28 evaluable patients with AR

LBD mutations showed a

PSA50 of 50.0%[3][4].

Patients with AR L702H

mutation
60% (3 of 5 patients)

Three of five patients with the

AR L702H mutation, known to

confer resistance to

abiraterone, achieved a

PSA50 response. These three

responders also had co-

occurring T878A or H875Y

mutations[5].

RECIST-Evaluable Patients

with AR LBD mutations
50% (2 of 4 patients)

Two of four evaluable patients

had a best observed response

of partial response (one

confirmed, one unconfirmed).

PSA50: Percentage of patients with a ≥50% reduction in Prostate-Specific Antigen levels.

RECIST: Response Evaluation Criteria in Solid Tumors.

Clinical Safety (NCT05067140)
ARV-766 has been generally well-tolerated in clinical trials.
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Adverse Event Profile Frequency Details

Treatment-Emergent Adverse

Events (TEAEs) leading to

dose reduction

7% (9 of 123 patients)

The majority of treatment-

related adverse events

(TRAEs) were Grade 1 or 2[2].

TEAEs leading to

discontinuation
8% (10 of 123 patients)

No dose-limiting toxicities were

observed in the phase 1 dose-

escalation portion, and a

maximum tolerated dose was

not reached[2].

Most Common TRAEs (>10%) Fatigue, Nausea, Diarrhea

These were primarily observed

in the Phase 1 portion of the

study.

Comparative Analysis
ARV-766 has been compared to its predecessor, bavdegalutamide (ARV-110), and is being

evaluated in combination with the novel hormonal agent (NHA) abiraterone.
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Comparator Key Findings

Bavdegalutamide (ARV-110)

ARV-766 was designed to have a broader

degradation profile than ARV-110, particularly

against the AR L702H mutation, which is

associated with resistance to abiraterone[5].

Clinical data suggests ARV-766 has a superior

efficacy profile in patients with this mutation[5].

Enzalutamide

Preclinical data in an enzalutamide-insensitive

VCaP xenograft model showed that ARV-766

significantly inhibited tumor growth, whereas

enzalutamide had limited effect[1].

Abiraterone

A phase 1/2 clinical trial (NCT05067140, Part C)

is currently evaluating ARV-766 in combination

with abiraterone in NHA-naïve mCRPC

patients[6]. The rationale is the potential for a

synergistic effect, as abiraterone reduces

androgen biosynthesis and ARV-766 degrades

the AR, a key mechanism of resistance to

abiraterone[6].

Experimental Protocols
Preclinical In Vitro Degradation Assays

Cell Lines: LNCaP and VCaP prostate cancer cell lines were utilized.

Methodology: Cells were treated with varying concentrations of ARV-766. The levels of

androgen receptor protein were then quantified, likely using Western blotting, to determine

the DC50 and Dmax values. Competition assays with pomalidomide were performed to

confirm that the degradation is mediated by the E3 ligase cereblon (CRBN)[1].

Preclinical Xenograft Models
Animal Models: Murine xenograft models using LNCaP and VCaP cell lines were

established. An enzalutamide-insensitive, non-castrated VCaP model was also used to

assess efficacy in a resistant setting[7][8].
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Treatment: ARV-766 was administered orally at various doses (e.g., 1, 3, and 10 mg/kg/day)

[1].

Endpoints: Tumor growth inhibition and reduction in serum PSA levels were the primary

efficacy endpoints[1][8].

Clinical Trial (NCT05067140)
Study Design: A Phase 1/2, open-label, multicenter study evaluating the safety, tolerability,

pharmacokinetics, and anti-tumor activity of ARV-766.

Patient Population: Men with mCRPC who have progressed on prior novel hormonal agent

therapy[2][9].

Phase 1 (Dose Escalation): Patients received ARV-766 orally once daily at escalating doses

(20 mg to 500 mg) to determine the recommended Phase 2 dose[2].

Phase 2 (Cohort Expansion): Patients are randomized to receive either 100 mg or 300 mg of

ARV-766 once daily to further evaluate clinical activity and safety[2][10].

Primary Objectives: To evaluate the antitumor activity based on overall response rate (per

RECIST) and the rates of PSA declines of 30% and 50%[10].

Mandatory Visualization
Signaling Pathway of ARV-766
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Caption: Mechanism of action of ARV-766, a PROTAC androgen receptor degrader.
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Experimental Workflow for Preclinical Xenograft Studies
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Caption: Workflow for assessing ARV-766 efficacy in prostate cancer xenograft models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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